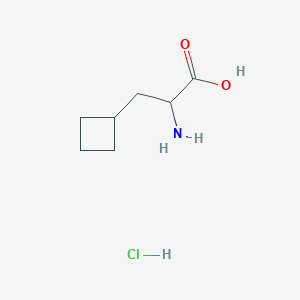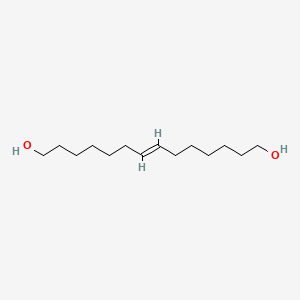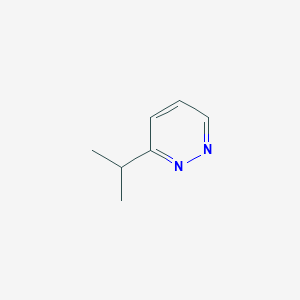
2-Amino-3-cyclobutylpropanoic acid hydrochloride
Vue d'ensemble
Description
2-Amino-3-cyclobutylpropanoic acid hydrochloride, also known as ACBC, is a synthetic amino acid analog that has been studied for its potential therapeutic applications. ACBC is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins.
Applications De Recherche Scientifique
Synthesis and Transformation
- Synthesis Pathways: 3-Amino-3-vinylpropanoic acid hydrochloride, a related compound, is synthesized from 4-acetoxyazetidin-2-one and subsequently converted to its stable cyclic form. This process illustrates the synthetic versatility of amino acids like 2-amino-3-cyclobutylpropanoic acid hydrochloride (Cheung & Shoolingin‐Jordan, 1997).
- Chemical Reactions: The compound is involved in various chemical reactions such as the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, demonstrating its potential in synthesizing complex molecular structures (Tornøe, Christensen & Meldal, 2002).
Molecular Structure and Analysis
- Structural Analysis: Studies on related amino acids provide insights into their molecular structures and the influence of different functional groups on their stability and reactivity. This is crucial for understanding the behavior of 2-amino-3-cyclobutylpropanoic acid hydrochloride in various environments and reactions (Cherbuliez et al., 1967).
- Conformational Studies: Investigations into the conformation and anion binding properties of cyclic peptides containing amino acid subunits shed light on the interactions and potential applications of 2-amino-3-cyclobutylpropanoic acid hydrochloride in complex molecular systems (Kubik & Goddard, 2002).
Biomedical and Pharmacological Research
- Immunosuppressive Properties: Derivatives of similar amino acids have been studied for their immunosuppressive properties, indicating the potential biomedical applications of 2-amino-3-cyclobutylpropanoic acid hydrochloride in the development of new therapeutic agents (Fujita et al., 1996).
- Antifungal Tripeptides: Computational studies on antifungal tripeptides that include amino acid sequences similar to 2-amino-3-cyclobutylpropanoic acid hydrochloride contribute to the understanding of its potential role in drug design and bioactivity prediction (Flores-Holguín, Frau & Glossman-Mitnik, 2019).
Material Science and Chemistry
- Organic Synthesis: The compound plays a role in the synthesis of various organic molecules, demonstrating its importance in the field of organic chemistry and materialscience (Liu Xian-hua, 2010).
- Gelation Properties: Research into organo- and hydrogels derived from cyclic peptides containing amino acid subunits similar to 2-amino-3-cyclobutylpropanoic acid hydrochloride reveals its potential in the development of new materials with unique properties (Xie et al., 2009).
Environmental and Ecological Studies
- Ecotoxicology: Research on nonprotein amino acids isolated from natural sources, like mushrooms, which include compounds structurally related to 2-amino-3-cyclobutylpropanoic acid hydrochloride, provides insights into the ecological and environmental impact of these compounds (Drehmel & Chilton, 2002).
Propriétés
IUPAC Name |
2-amino-3-cyclobutylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6(7(9)10)4-5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFXYRMXMAUBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyclobutylpropanoic acid hydrochloride | |
CAS RN |
681128-35-8 | |
| Record name | 2-amino-3-cyclobutylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3278557.png)
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3278560.png)



![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol](/img/structure/B3278586.png)

![(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3278596.png)


![1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3278628.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B3278633.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B3278639.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3278645.png)